6-Azaspiro[3.4]octane-2-carboxylic acid
Description
Significance of Spirocyclic Systems in Contemporary Chemical Research
Spirocyclic systems, which are characterized by two or more rings linked by a single common atom, have become increasingly significant in modern chemical research, particularly within medicinal chemistry and drug discovery. tandfonline.comtandfonline.com For many years, drug design was often dominated by flat, aromatic structures. However, there is a growing interest in compounds with greater three-dimensionality, leading to a paradigm shift often referred to as "escaping flatland". tandfonline.comdigitellinc.com Spirocyclic scaffolds are inherently three-dimensional, allowing them to present functional groups in precise spatial orientations that can lead to more effective interactions with the complex 3D binding sites of biological targets like proteins. tandfonline.com
A key advantage of incorporating spirocyclic motifs is the increase in the fraction of sp³-hybridized carbon atoms (Fsp³). tandfonline.combldpharm.combldpharm.com A higher Fsp³ count generally correlates with improved physicochemical properties, such as increased aqueous solubility, lower lipophilicity, and better metabolic stability. tandfonline.comtandfonline.combldpharm.com The rigidity of the spirocyclic framework can also lock a molecule's conformation, which helps to optimize the orientation of its binding elements. This controlled conformation can result in enhanced efficacy and selectivity for its intended biological target. tandfonline.com The introduction of these rigid scaffolds can replace rotatable bonds, further contributing to a more defined molecular shape. bldpharm.com Consequently, the use of spirocyclic systems is a popular strategy for medicinal chemists to refine the properties of potential drug candidates, moving from initial hits to optimized leads with more favorable pharmacokinetic profiles. tandfonline.comnih.gov
Overview of Azaspirocyclic Amino Acid Scaffolds in Organic and Medicinal Chemistry
Within the broader class of spirocycles, azaspirocyclic scaffolds—those containing at least one nitrogen atom in the ring system—are of particular importance. researchgate.net When combined with an amino acid functional group, these structures form azaspirocyclic amino acids, a class of unnatural amino acids that serve as versatile building blocks in organic and medicinal chemistry. enamine.net These scaffolds are valuable tools in drug design, allowing for the fine-tuning of a molecule's conformational and physicochemical properties. researchgate.net
Structural Context of 6-Azaspiro[3.4]octane-2-carboxylic Acid within Spirocyclic Amino Acid Chemistry
This compound is a specific example of an azaspirocyclic amino acid. Its core structure is a spiro[3.4]octane, which consists of a four-membered cyclobutane (B1203170) ring and a five-membered cyclopentane (B165970) ring fused at a single spiro-carbon atom. The "6-aza" designation indicates that a nitrogen atom replaces the carbon at the 6-position of the cyclopentane ring portion. The carboxylic acid group is located at the 2-position on the cyclobutane ring.
This unique arrangement of rings and functional groups makes it a conformationally constrained, non-natural amino acid. Specifically, it can be classified as a spirocyclic β-proline analogue. digitellinc.comresearchgate.net The structural rigidity imposed by the spirocyclic system, combined with the chemical handles of the secondary amine and the carboxylic acid, makes it a valuable building block for creating more complex molecules with well-defined three-dimensional shapes. Such building blocks are sought after in medicinal chemistry for their potential to enhance interactions with biological targets. digitellinc.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO₂ cymitquimica.com |
| Molecular Weight | 155.19 g/mol cymitquimica.com |
| Synonyms | 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (N-protected form) chemicalbook.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid |
| Piperazine |
| Morpholine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-3-8(4-6)1-2-9-5-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
JQCRUNOOEZBCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Azaspiro 3.4 Octane 2 Carboxylic Acid and Its Derivatives
Formation of the Azaspirocyclic Core
The construction of the 6-azaspiro[3.4]octane core is a pivotal step in the synthesis of the target molecule and its derivatives. Various synthetic approaches have been developed, focusing on the efficient assembly of the fused azetidine (B1206935) and cyclopentane (B165970) rings.
Cyclization Reactions for Spirocycle Construction
The formation of spirocyclic systems often relies on intramolecular cyclization reactions. Common strategies for assembling azaspirocyclic scaffolds include intramolecular S N 2 alkylation and N-acylation of appropriately designed precursors. researchgate.net These reactions facilitate the formation of the strained four-membered azetidine ring onto a pre-existing cyclopentane structure or vice versa. The efficiency of these cyclizations depends on factors such as ring strain, precursor conformation, and the nature of the protecting groups employed.
Annulation Strategies for 2-Azaspiro[3.4]octane Systems
Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for synthesizing azaspiro[3.4]octane systems. nih.gov One reported strategy outlines three successful routes for the synthesis of the 2-azaspiro[3.4]octane core, which is structurally equivalent to the 6-azaspiro[3.4]octane core depending on substitution and numbering. nih.gov These approaches utilize readily available starting materials and conventional chemical transformations. nih.gov
One approach involves the annulation of the cyclopentane ring, while the other two focus on the annulation of the four-membered azetidine ring. nih.gov These methods are designed to be scalable and minimize the need for chromatographic purification. nih.gov Another notable strategy involves a [3+2] cycloaddition reaction, which has been successfully employed for the synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane, demonstrating the utility of cycloaddition reactions in constructing such spirocycles. researchgate.net
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Cyclopentane Ring Annulation | Building the five-membered ring onto an existing four-membered ring precursor. | Utilizes conventional chemical transformations. | nih.gov |
| Azetidine Ring Annulation (2 routes) | Constructing the four-membered nitrogen-containing ring onto a cyclopentane-based starting material. | Employs readily available materials and minimal purification. | nih.gov |
| [3+2] Cycloaddition | Reaction of an azomethine ylide equivalent with a dipolarophile to form the five-membered ring. | Provides a facile approach to substituted diazaspiro[3.4]octanes. | researchgate.net |
Approaches from Cyclic Ketones and Related Precursors
Cyclic ketones are versatile precursors for the synthesis of azaspirocycles. A notable methodology involves the use of titanacyclobutane intermediates to construct functionalized all-carbon quaternary centers from ketones, which streamlines access to a variety of azaspiro[3.n]alkanes. chemrxiv.org This approach addresses the significant challenge of creating the spirocyclic quaternary carbon center.
Furthermore, the synthesis of related structures, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, has been achieved through efficient and scalable routes starting from cyclic ketone derivatives. google.comresearchgate.net These syntheses demonstrate the utility of cyclic ketones as foundational building blocks for constructing the azaspirocyclic core, which can then be further functionalized.
Introduction and Functionalization of the Carboxylic Acid Moiety
Once the azaspirocyclic core is established, the next critical phase is the introduction and potential modification of the carboxylic acid group at the C-2 position of the cyclopentane ring.
Carboxylation Techniques
Direct carboxylation can be challenging; therefore, the carboxylic acid moiety is often introduced via the hydrolysis of a more stable precursor functional group, such as an ester. For instance, in the synthesis of a related spirocyclic compound, a bicyclic tetrahydrofuran scaffold containing an ester was subjected to alkaline hydrolysis with lithium hydroxide to yield the corresponding lithium carboxylate in high yield. nuph.edu.ua This method is effective for generating the carboxylate salt, which can be subsequently acidified if the free carboxylic acid is stable.
| Precursor | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 2,5-dioxaspiro[3.4]octane-7-carboxylate | LiOH·H₂O in THF/H₂O | Lithium 2,5-dioxaspiro[3.4]octane-7-carboxylate | 93% | nuph.edu.ua |
Conversion from Precursor Functional Groups
The carboxylic acid can be generated from a variety of other functional groups through well-established interconversion reactions. ub.eduyoutube.com A common strategy involves the oxidation of a primary alcohol. This precursor alcohol can often be synthesized by the reduction of a corresponding ester, a functional group that may be present from the initial stages of the synthesis of the spirocyclic core. imperial.ac.uk
For example, a synthetic sequence could involve:
Reduction of an Ester : An ester on the spirocyclic core (e.g., methyl 6-azaspiro[3.4]octane-2-carboxylate) is reduced to the corresponding primary alcohol (6-azaspiro[3.4]octan-2-yl)methanol) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). imperial.ac.uk
Oxidation of a Primary Alcohol : The resulting primary alcohol is then oxidized to the carboxylic acid using a variety of oxidizing agents, such as chromium (VI) reagents or other modern oxidation methods. imperial.ac.uk
This two-step process allows for the strategic introduction of the carboxylic acid moiety late in the synthetic sequence, which can be advantageous for compatibility with other functional groups present in the molecule. uobasrah.edu.iq
Asymmetric Synthesis and Stereocontrol in Azaspiro[3.4]octane Systems
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to control the three-dimensional arrangement of atoms is paramount. For 6-Azaspiro[3.4]octane-2-carboxylic acid, which contains multiple stereocenters, achieving high levels of stereocontrol is a significant synthetic challenge.
Diastereoselective Approaches
Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of azaspiro[3.4]octane systems, this can be achieved through various strategies, including substrate-controlled and reagent-controlled methods. For instance, the inherent chirality in a starting material can influence the stereochemical outcome of subsequent reactions.
One notable approach involves the use of rhodium-catalyzed cyclopropanation of exocyclic olefins. This method has been shown to be highly enantioselective and diastereoselective in the synthesis of various azaspiro[n.2]alkanes nih.gov. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the resulting spirocyclopropane products nih.gov. Furthermore, acid-mediated anomerization has been employed in some substituted 6,6-spiroacetal systems to achieve high diastereoselectivity researchgate.net. While not directly applied to this compound in the reviewed literature, these methodologies provide a conceptual framework for controlling diastereoselectivity in related spirocyclic systems.
Chiral Auxiliary and Organocatalytic Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction wikipedia.org. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully employed in the synthesis of various chiral compounds, including spirocyclic amino acids. For example, Ellman's sulfinamide has been used as a chiral auxiliary to obtain enantiopure derivatives of 1,6-substituted spiro[3.3]heptanes, proving to be more effective than other auxiliaries like (R)-α-phenylglycinol due to the increased stability and easier chromatographic separation of the adducts nih.gov. Chiral auxiliaries such as pseudoephedrine and oxazolidinones are also widely used to control the stereochemistry of alkylation and aldol reactions, respectively wikipedia.org. These established principles can be applied to the asymmetric synthesis of this compound.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Organocatalytic approaches offer mild reaction conditions and often provide high levels of enantioselectivity. While specific organocatalytic methods for the synthesis of this compound are not extensively documented, related strategies have been developed for other spirocyclic systems. For instance, organocatalytic enantioselective Michael addition reactions have been used to synthesize highly enantiomerically enriched 5-alkylsubstituted pyrrolidine-3-carboxylic acids researchgate.net. Such strategies could potentially be adapted for the asymmetric synthesis of the target molecule.
Control of Stereoisomer Formation
The control of stereoisomer formation is a critical aspect of synthesizing complex molecules like this compound. This involves not only the creation of new stereocenters with the desired configuration but also the preservation of existing stereochemistry throughout a multi-step synthesis.
In the synthesis of a structurally similar compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key step involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions mdpi.com. This reaction sets the stereochemistry of the proline-like scaffold. Subsequent transformations, including cyclopropanation and debromination, are performed to construct the spirocyclic system mdpi.com. The choice of reagents and reaction conditions at each step is crucial to avoid epimerization and ensure the final product is obtained as a single stereoisomer mdpi.com. For instance, in the aforementioned synthesis, hydrogenolysis for debromination gave better results in terms of stereoisomeric purity compared to radical reduction mdpi.com.
Multi-Step Synthetic Sequences and Optimized Reaction Conditions
The construction of the 6-azaspiro[3.4]octane framework, which features a unique spirocyclic system containing a pyrrolidine (B122466) ring fused to a cyclobutane (B1203170) ring, requires carefully orchestrated multi-step synthetic sequences. While a definitive, universally adopted route for this compound is not extensively documented in publicly available literature, plausible synthetic strategies can be constructed based on established methodologies for analogous spirocyclic systems.
One potential and logical synthetic approach commences with the Dieckmann condensation, a powerful tool for the formation of cyclic β-keto esters. This strategy would likely begin with a suitably substituted acyclic diester. The intramolecular condensation of this diester, promoted by a strong base such as sodium ethoxide, would yield a cyclic β-keto ester, a key intermediate in the pathway to the target molecule.
Following the successful cyclization, the subsequent crucial step involves the introduction of the nitrogen atom to form the pyrrolidine ring. This is typically achieved through reductive amination. The ketone functionality of the cyclic β-keto ester can be reacted with an ammonia source, such as ammonia itself or a protected amine, in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation over a suitable catalyst like palladium on carbon (Pd/C) or Raney nickel.
The resulting spirocyclic amine would then require the introduction of the carboxylic acid functionality at the 2-position of the cyclobutane ring. If not already present in the initial diester, this could be accomplished through various methods, such as the hydrolysis of a nitrile group that was incorporated into the starting material.
A critical aspect of these multi-step sequences is the optimization of reaction conditions for each step to maximize yield and purity. For the Dieckmann condensation, the choice of base, solvent, and reaction temperature is crucial to favor the desired intramolecular cyclization over competing intermolecular reactions. Similarly, for the reductive amination, the selection of the reducing agent, pH control, and reaction solvent can significantly impact the efficiency of the reaction and minimize the formation of byproducts.
The final deprotection steps, if protecting groups are used for the amine or carboxylic acid functionalities, must also be carefully chosen to be compatible with the spirocyclic core.
A hypothetical, yet chemically sound, multi-step synthesis is outlined below:
| Step | Transformation | Reagents and Conditions | Key Intermediate |
| 1 | Dieckmann Condensation | Diethyl adipate derivative, Sodium ethoxide, Toluene, Reflux | Ethyl 2-oxocyclopentanecarboxylate derivative |
| 2 | Alkylation | Alkylating agent with a protected nitrogen, Base | Di-substituted cyclopentanone |
| 3 | Reductive Amination | Ammonia, H₂, Pd/C or Raney Ni | 6-Azaspiro[3.4]octane derivative |
| 4 | Hydrolysis/Deprotection | Acid or base hydrolysis | This compound |
This proposed sequence highlights the key transformations required. The actual synthesis may involve additional steps for the introduction and removal of protecting groups to ensure chemoselectivity.
Innovations and Challenges in Synthetic Accessibility
The synthesis of this compound and its derivatives is not without its challenges, which has spurred innovation in the field of spirocycle synthesis.
Innovations:
Recent advancements in synthetic methodologies have provided new tools that can be applied to the synthesis of complex spirocycles. These include:
Novel Cycloaddition Strategies: The use of [3+2] cycloaddition reactions offers a convergent and often stereocontrolled approach to the construction of the pyrrolidine ring within the spirocyclic framework.
Catalytic Methods: The development of more efficient and selective catalysts for key transformations, such as asymmetric hydrogenation and C-H activation, opens up new avenues for the enantioselective synthesis of chiral 6-azaspiro[3.4]octane derivatives.
Flow Chemistry: The application of continuous flow technologies can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety for certain synthetic steps.
Challenges:
Despite these innovations, several challenges remain in the synthetic accessibility of this compound:
Stereocontrol: The spirocyclic nature of the molecule introduces a chiral center at the spiro-carbon, and controlling the stereochemistry at this and other potential chiral centers is a significant hurdle. Developing diastereoselective and enantioselective synthetic routes is a primary focus of research in this area.
Ring Strain: The cyclobutane ring in the spiro[3.4]octane system possesses inherent ring strain, which can influence the reactivity of adjacent functional groups and potentially lead to undesired side reactions or decomposition under harsh reaction conditions.
Functional Group Compatibility: The presence of both an amine and a carboxylic acid in the target molecule requires careful selection of protecting groups and reaction conditions to avoid self-reaction or interference with other transformations in the synthetic sequence.
Scalability: Transitioning a successful laboratory-scale synthesis to a larger, industrial scale can be challenging due to factors such as reagent cost, reaction safety, and purification methods.
Structural and Conformational Analysis of 6 Azaspiro 3.4 Octane 2 Carboxylic Acid and Analogues
Conformational Restriction Imparted by the Spirocyclic Framework
The defining feature of 6-Azaspiro[3.4]octane-2-carboxylic acid is the spirocyclic junction where the cyclopentane (B165970) and pyrrolidine (B122466) rings share a single carbon atom. This structural arrangement significantly limits the conformational flexibility compared to their open-chain or monocyclic counterparts. The fusion of the two rings restricts bond rotations, leading to a more defined and rigid molecular architecture.
Studies on related spirocyclic systems, such as spiro[5.2]octan-4-ol derivatives, have revealed unique conformational effects, such as the predominance of an axial conformation, which is influenced by orbital interactions, charge transfer, and steric repulsion. rsc.org While the specific torsional strains and bond angles for this compound require detailed computational analysis, the inherent strain in the fused ring system is a critical determinant of its preferred conformation.
Stereochemical Assignment and Characterization of Isomers
The presence of multiple chiral centers in substituted this compound necessitates robust methods for stereochemical assignment and the characterization of its isomers. The carboxylic acid group at the C-2 position of the cyclopentane ring and potential substituents on the pyrrolidine ring can lead to the formation of diastereomers and enantiomers.
A practical approach for the synthesis and separation of stereoisomers of spirocyclic amino acids involves a divergent synthetic strategy from a common precursor. nih.gov For instance, in the synthesis of spirocyclic glutamic acid analogs based on a spiro[3.3]heptane scaffold, a modified Strecker reaction using a chiral auxiliary, such as Ellman's sulfinamide, was employed. nih.gov Although this method sometimes results in low to moderate diastereoselectivity, it allows for the isolation of all stereoisomers in pure form through chromatographic separation. nih.gov The absolute configuration of the separated isomers can then be unequivocally determined by X-ray crystallography. nih.gov
An enantioselective and catalytic approach has been successfully applied to the synthesis of the related (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the antiviral agent ledipasvir. nih.govmdpi.com This method involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. nih.govmdpi.com Such stereoselective synthetic routes are crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for their use in pharmaceutical applications.
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Circular Dichroism)
Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are particularly powerful in defining the connectivity, stereochemistry, and conformational preferences of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For 2,6-diazaspiro[3.4]octane derivatives, characteristic chemical shifts have been reported. nih.gov Based on these and general principles for heterocyclic compounds, the expected chemical shift ranges for this compound can be inferred. ipb.pt
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C2-H (cyclopentane) | 2.5 - 3.5 | 40 - 55 | Proton and carbon attached to the carboxylic acid group. |
| Cyclopentane CH₂ | 1.5 - 2.5 | 25 - 40 | Methylene protons and carbons of the cyclopentane ring. |
| Pyrrolidine CH₂ (adjacent to N) | 2.8 - 4.0 | 45 - 60 | Protons and carbons alpha to the nitrogen atom. |
| Pyrrolidine CH₂ (beta to N) | 1.8 - 2.8 | 20 - 35 | Methylene protons and carbons beta to the nitrogen atom. |
| Spiro Carbon | - | 60 - 75 | Quaternary carbon at the spiro junction. |
| Carboxyl Carbon | - | 170 - 185 | Carbonyl carbon of the carboxylic acid. |
Note: The expected chemical shifts are approximate and can vary based on the solvent, substitution, and specific stereoisomer.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which is invaluable for determining the relative stereochemistry and preferred conformation of the molecule.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for studying chiral molecules and their conformations in solution. As this compound is a proline analogue, its CD spectrum is expected to exhibit characteristics similar to those of proline-containing peptides. Proline and its derivatives are known to adopt a polyproline II (PPII) helical structure, which has a distinct CD signature. nih.gov
Computational and Theoretical Studies on Conformation and Reactivity
Computational and theoretical methods are increasingly used to complement experimental data and to provide deeper insights into the structural and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for these purposes.
For azaspirocyclic compounds, DFT calculations can be employed to:
Determine Stable Conformations: By performing a conformational search and geometry optimization, the lowest energy conformers of this compound can be identified. This provides a theoretical model of the molecule's preferred shape.
Analyze Electronic Properties: DFT calculations can provide information on the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. ekb.eg These properties are crucial for understanding the molecule's reactivity and its potential for intermolecular interactions.
Predict Spectroscopic Data: Theoretical calculations can be used to predict NMR chemical shifts and coupling constants, as well as CD spectra. Comparing these predicted data with experimental results can help to validate the proposed structure and conformation. researchgate.net
Studies on other aza-compounds have shown that DFT methods, such as B3LYP, can effectively model their structural properties and reactivity. nih.gov For instance, in a study of an aza-Michael addition reaction, DFT calculations were used to investigate the reaction mechanism and predict the product distribution. mdpi.com Similar computational approaches could be applied to this compound to understand its reactivity, for example, in peptide synthesis or other chemical modifications.
Chemical Reactivity and Functionalization of 6 Azaspiro 3.4 Octane 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Group (e.g., amidation, esterification)
The carboxylic acid moiety of 6-azaspiro[3.4]octane-2-carboxylic acid is a versatile handle for introducing a wide array of substituents through standard organic transformations. The most common of these are amidation and esterification, which allow for the coupling of various amines and alcohols, respectively.
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, often used to link molecular fragments. Direct amidation of unprotected amino acids like this compound can be challenging but is achievable using specific reagents that facilitate the condensation. Boron-based Lewis acids, such as tris(2,2,2-trifluoroethyl) borate, have been shown to be effective for the direct amidation of unprotected amino acids. tcichemicals.com This method avoids the need for protection-deprotection steps, offering a more efficient synthetic route. tcichemicals.comresearchgate.net The reaction is believed to proceed through a cyclic intermediate formed between the amino and carboxyl groups of the acid and the borate ester, which is then susceptible to nucleophilic attack by an amine. tcichemicals.com
Esterification: Similar to amidation, the carboxylic acid can be converted into an ester. This is typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Esterification can be used to modify the pharmacokinetic properties of a molecule or to install a functional handle for further reactions.
The table below summarizes representative amidation and esterification reactions applicable to the carboxylic acid group.
| Reaction | Reagents and Conditions | Product Type |
| Amidation | Amine, Tris(2,2,2-trifluoroethyl) borate | N-Substituted 6-Azaspiro[3.4]octane-2-carboxamide |
| Amidation | Amine, "Classical" Coupling Reagents (e.g., HATU, HOBt) | N-Substituted 6-Azaspiro[3.4]octane-2-carboxamide |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 6-Azaspiro[3.4]octane-2-carboxylate |
Transformations at the Azaspirocyclic Nitrogen (e.g., acylation, alkylation, sulfonylation)
The secondary amine within the pyrrolidine (B122466) ring of the azaspirocyclic system is a key site for introducing structural diversity. It readily undergoes reactions such as acylation, alkylation, and sulfonylation.
Acylation: The nitrogen atom can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids. This reaction is frequently used to introduce a variety of functional groups. A common strategy in the synthesis of complex molecules involves the use of a tert-butoxycarbonyl (Boc) protecting group, which is an example of N-acylation. In a study focused on antitubercular agents, the nitrogen of a related 2,6-diazaspiro[3.4]octane scaffold was acylated with a 5-nitrofuroyl group via a one-pot deprotection-acylation protocol. nih.govmdpi.com
Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atom, which can significantly alter the steric and electronic properties of the molecule. Selective N-alkylation is a common strategy for functionalizing azaspirocyclic scaffolds. researchgate.net This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones.
Sulfonylation: The reaction of the azaspirocyclic nitrogen with sulfonyl chlorides yields sulfonamides. This functional group is a key component in many therapeutic agents. While direct examples on this specific scaffold are not prevalent in the cited literature, methods for the direct C-H sulfonylation of N-heteroaromatics via N-activation suggest a variety of techniques are available for introducing sulfonyl groups to nitrogen-containing rings. researchgate.netchemrxiv.org
Below is a table of typical transformations at the azaspirocyclic nitrogen.
| Reaction | Reagents and Conditions | Product Type |
| N-Acylation | Acid chloride or Carboxylic acid + coupling agent | N-Acyl-6-azaspiro[3.4]octane derivative |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-azaspiro[3.4]octane derivative |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-6-azaspiro[3.4]octane derivative |
Regioselective and Chemoselective Modifications of the Spirocyclic System
Beyond the functional groups, the carbon framework of the spirocyclic system itself can be modified. Achieving regioselectivity and chemoselectivity in these transformations is crucial for synthesizing well-defined structures. The inherent strain and three-dimensional nature of the spirocycle can influence the reactivity of its C-H bonds.
Recent studies have explored the selective C-H functionalization of saturated spirocycles. nih.gov A study on the radical C-H xanthylation of azaspirocycles revealed fundamental differences in reactivity and selectivity compared to their monocyclic counterparts. nih.gov This approach allows for the introduction of functional groups at specific positions on the carbon skeleton, providing a powerful tool for late-stage diversification. Such transformations can create novel chemical space that is advantageous for applications in medicinal chemistry. nih.gov While the development of regioselective C-H functionalization for six-membered rings in fused heterocyclic systems has been challenging, the use of directing groups has enabled successful approaches. mdpi.com These strategies could potentially be adapted for the selective modification of the 6-azaspiro[3.4]octane system.
Derivatization for Library Synthesis and Diversity Generation
The this compound scaffold is highly valuable for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecules for high-throughput screening. youtube.comfrontiersin.org Its rigid, three-dimensional structure provides a fixed core from which substituents can be projected into different vectors of chemical space. bldpharm.com
The bifunctional nature of the molecule, with its orthogonal carboxylic acid and secondary amine groups, allows for a systematic and combinatorial approach to library generation. For example, a library of compounds can be synthesized by first reacting the carboxylic acid with a set of diverse amines to create a collection of amides. Subsequently, the azaspirocyclic nitrogen of this amide collection can be functionalized with a variety of alkyl, acyl, or sulfonyl groups. This "split-and-pool" strategy can rapidly generate a large number of unique compounds from a small set of starting materials. rsc.org
The use of spirocyclic scaffolds, particularly those rich in sp³-hybridized carbons like 6-azaspiro[3.4]octane, is a key strategy to "escape from flatland" in drug design, leading to improved physicochemical properties and potentially better clinical success rates. bldpharm.com The derivatization of such scaffolds is central to exploring new chemical space and identifying novel bioactive compounds. researchgate.netnih.govnih.gov
6 Azaspiro 3.4 Octane 2 Carboxylic Acid As a Versatile Chemical Building Block
Integration into Peptidomimetics and Conformationally Constrained Peptide Structures
6-Azaspiro[3.4]octane-2-carboxylic acid is increasingly recognized as a valuable building block in the design of peptidomimetics and conformationally constrained peptide structures. Its rigid, three-dimensional framework serves as a potent tool for influencing the secondary and tertiary structure of peptides, much like proline and its analogs. The incorporation of such non-natural amino acids is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.
The spirocyclic nature of this compound introduces a significant conformational rigidity in the peptide backbone. This is attributed to the fixed spatial orientation of the substituent groups attached to the spirocyclic system. When integrated into a peptide sequence, this rigidity can lock the peptide into a specific bioactive conformation, potentially enhancing its binding affinity and selectivity for a biological target. The structural constraints imposed by this amino acid analog can lead to the formation of well-defined secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
Research into proline analogs has shown that modifications to the proline ring can significantly impact the cis/trans isomerization of the preceding peptide bond, a critical factor in protein folding and function. While specific studies on this compound's effect on peptide bond orientation are not extensively detailed in publicly available literature, the structural similarities to other conformationally constrained proline surrogates suggest it would exert a strong influence. The defined stereochemistry of the spirocyclic system can be exploited to favor specific peptide conformations, thereby fine-tuning the biological activity of the resulting peptidomimetic.
Interactive Table: Comparison of Proline Analogs in Peptidomimetics
| Compound | Key Structural Feature | Influence on Peptide Conformation |
| Proline | Five-membered pyrrolidine (B122466) ring | Induces kinks in the peptide backbone, favors specific secondary structures. |
| Azetidine-2-carboxylic acid | Four-membered ring | Increases flexibility compared to proline but still constrains the peptide chain. nih.gov |
| This compound | Spirocyclic system fusing a cyclopentane (B165970) and an azetidine (B1206935) ring | Introduces significant rigidity, pre-organizes the peptide backbone into a defined conformation. |
Scaffold Design for Exploration of Molecular Diversity and Chemical Space
The unique three-dimensional structure of this compound makes it an attractive scaffold for the exploration of molecular diversity and new chemical space in drug discovery. researchgate.net The concept of "escaping from flatland" in medicinal chemistry emphasizes the need to move beyond planar aromatic structures towards more complex, three-dimensional molecules, which are more likely to interact specifically with the intricate binding sites of biological targets. researchgate.net Spirocyclic scaffolds, such as 6-azaspiro[3.4]octane, are prime examples of frameworks that can introduce this desired three-dimensionality. bldpharm.com
The rigid nature of the 6-azaspiro[3.4]octane core provides a stable platform upon which a variety of functional groups can be appended in well-defined spatial orientations. This allows for the systematic exploration of the chemical space around a central scaffold, a key strategy in lead optimization. The carboxylic acid and the secondary amine functionalities of this compound serve as convenient handles for chemical modification, enabling the generation of diverse libraries of compounds.
The synthesis of novel azaspiro[3.4]octanes has been a focus of research, with the aim of creating multifunctional modules for drug discovery. researchgate.netcapes.gov.brlookchem.com These efforts have led to the development of synthetic routes that allow for the introduction of various substituents on the spirocyclic ring system. By varying these substituents, chemists can modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates. bldpharm.com
Interactive Table: Properties of Spirocyclic Scaffolds in Drug Discovery
| Scaffold | Key Advantages | Examples of Applications |
| Azaspiro[3.3]heptane | Piperidine bioisostere, improves metabolic stability. | Anesthetic drug analogs. |
| 2-Oxa-6-azaspiro[3.4]octane | Morpholine surrogate, enhances solubility. researchgate.net | EGFR inhibitors. researchgate.net |
| 6-Azaspiro[3.4]octane | Introduces 3D complexity, provides multiple points for diversification. | General drug discovery, exploration of new chemical space. |
Development of Conformationally Restricted Analogues for Structure-Activity Relationship Studies
The development of conformationally restricted analogues of bioactive molecules is a powerful strategy for elucidating structure-activity relationships (SAR). By systematically constraining the conformational freedom of a molecule, researchers can gain insights into the specific conformation required for biological activity. This compound serves as an excellent building block for creating such conformationally restricted analogues.
While specific SAR studies detailing the use of this compound are not widely published, the general principle is well-established with other constrained amino acids. For instance, studies on peptides containing azetidine-2-carboxylic acid, a smaller homolog of proline, have shown that this modification alters the conformational preferences of the peptide and can impact its biological properties. nih.gov The more rigid framework of this compound would be expected to provide even more defined conformational constraints, making it a powerful tool for SAR studies.
Interactive Table: Impact of Conformational Restriction on Biological Activity (Hypothetical)
| Parent Molecule | Flexible Region | Constrained Analog with this compound | Observed Change in Activity | Implication for SAR |
| Peptide A | Gly-Ala sequence | Gly-(6-Azaspiro[3.4]octane-2-carbonyl) sequence | Increased potency | A specific turn conformation at this position is crucial for activity. |
| Small Molecule B | Ethyl-amino linker | Linker replaced with a derivative of 6-Azaspiro[3.4]octane | Decreased potency | The constrained conformation is not optimal for binding. |
Applications in Fragment-Based Drug Discovery Research Methodologies
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. This method relies on the screening of small, low-molecular-weight compounds (fragments) that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent lead molecules. The properties of this compound make it and its derivatives highly suitable for use as fragments in FBDD.
The three-dimensional character of the 6-azaspiro[3.4]octane scaffold allows for the exploration of binding pockets that may not be accessible to more planar fragments. researchgate.net The rigidity of the spirocyclic system also reduces the entropic penalty upon binding, which can lead to more efficient binding interactions. The carboxylic acid and amine functionalities provide clear vectors for fragment elaboration, allowing for the systematic growth of the initial fragment hit into a more potent inhibitor.
The synthesis of libraries of spirocyclic fragments, including those based on the azaspiro[3.4]octane core, is an active area of research. capes.gov.brlookchem.com These libraries provide a rich source of novel chemical matter for FBDD campaigns. The modular nature of the synthesis of these compounds allows for the rapid generation of a diverse set of fragments with varying substitution patterns, increasing the chances of identifying a successful starting point for a drug discovery program.
Interactive Table: Properties of this compound Derivatives as Fragments
| Property | Relevance to FBDD |
| Low Molecular Weight | Adheres to the "Rule of Three" for fragments. |
| High sp3 Character | Provides three-dimensionality, exploring new chemical space. |
| Structural Rigidity | Reduces the entropic penalty of binding. |
| Defined Vectors for Growth | The carboxylic acid and amine groups allow for straightforward chemical elaboration. |
Modular Assembly Strategies for Complex Molecular Architectures
The development of modular assembly strategies is a key goal in modern organic synthesis, as it allows for the efficient construction of complex molecules from simpler, well-defined building blocks. This compound, with its distinct functional groups and rigid core, is an excellent example of a modular building block that can be used in the synthesis of complex molecular architectures. lookchem.com
The carboxylic acid and the secondary amine of this compound can be orthogonally protected, allowing for the selective reaction at either site. This enables a stepwise and controlled assembly of more complex structures. For example, the carboxylic acid can be coupled with an amine to form a peptide bond, while the secondary amine can be functionalized through alkylation or acylation. This modular approach allows for the convergent synthesis of complex molecules, where different fragments are synthesized separately and then joined together in the final steps.
The synthesis of novel thia- and oxa-azaspiro[3.tld]octanes has demonstrated the feasibility of using these spirocyclic systems as multifunctional modules in drug discovery. lookchem.com These studies have shown that the spirocyclic core can be elaborated with a variety of functional groups, creating a toolbox of building blocks for the construction of diverse and complex molecules. The robust and step-economic synthetic routes developed for these modules make them readily accessible for use in medicinal chemistry programs. lookchem.com
Interactive Table: Modular Synthesis Approach Using this compound
| Step | Reaction | Functional Group Modified | Resulting Intermediate |
| 1 | N-protection (e.g., Boc) | Secondary amine | N-Boc-6-azaspiro[3.4]octane-2-carboxylic acid |
| 2 | Amide coupling | Carboxylic acid | N-Boc protected peptide fragment |
| 3 | N-deprotection | Boc-protected amine | Free amine for further functionalization |
| 4 | Further coupling/alkylation | Free amine | Elongated and diversified complex molecule |
Research on Biochemical and Biological Interaction Modalities
Investigation of Cellular Signaling Pathway Modulation (e.g., MAPK, PI3K systems in research models)
Derivatives of azaspiro scaffolds have been investigated for their potential to modulate key cellular signaling pathways implicated in various diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways are critical regulators of cell proliferation, survival, and differentiation, making them important targets for therapeutic intervention.
Research has demonstrated that spirocyclic compounds can influence these pathways. For instance, a potent and orally bioavailable allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), IACS-15414, incorporates a 2-oxa-8-azaspiro[4.5]decane moiety. SHP2 is a key regulator of the RAS/MAPK signal transduction pathway, and its inhibition is a therapeutic strategy for various cancers. researchgate.net The discovery of IACS-15414 highlights the utility of the azaspiro scaffold in designing molecules that can modulate the MAPK pathway. researchgate.net
Furthermore, another study on N-substituted azaspirane derivatives identified a compound, CIMO, as a potent inhibitor of the JAK-STAT pathway in hepatocellular carcinoma cells. nih.gov The JAK-STAT pathway is another crucial signaling cascade involved in cell growth and proliferation. CIMO was found to suppress both constitutive and inducible phosphorylation of JAK1, JAK2, and STAT3, demonstrating the potential of azaspiro compounds to interfere with oncogenic signaling. nih.gov While this study did not directly investigate the MAPK or PI3K pathways, the JAK-STAT pathway often exhibits crosstalk with these signaling networks, suggesting a broader potential for azaspiro derivatives in modulating interconnected cellular signaling.
Table 1: Azaspiro Derivatives Modulating Cellular Signaling Pathways
| Compound/Derivative | Scaffold | Targeted Pathway | Effect |
|---|---|---|---|
| IACS-15414 | 2-oxa-8-azaspiro[4.5]decane | RAS/MAPK (via SHP2 inhibition) | Potent allosteric inhibition of SHP2 |
Characterization of Enzyme or Receptor Binding and Modulation (e.g., Monoacylglycerol Lipase, Epidermal Growth Factor Receptor systems)
The rigid conformation of azaspiro scaffolds can facilitate high-affinity binding to the active or allosteric sites of enzymes and receptors. This has been particularly evident in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Several studies have reported the design and synthesis of spiro compounds as potent EGFR inhibitors. For example, aminopyridine-containing spiro[indoline-3,4′-piperidine] derivatives have shown excellent inhibitory activity against both wild-type EGFR and clinically relevant mutants, such as T790M and L858R, which are associated with drug resistance. nih.gov Similarly, novel spiro-thiazolidinone derivatives have been synthesized and identified as dual inhibitors of EGFR and BRAFV600E, another important kinase in cancer signaling. nih.gov These findings underscore the suitability of the spiro architecture for creating selective and potent enzyme inhibitors. nih.govnih.gov
While direct inhibition of Monoacylglycerol Lipase (MAGL) by 6-azaspiro[3.4]octane-2-carboxylic acid derivatives has not been extensively reported, the broader class of azaspiro compounds has been shown to interact with lipases. For instance, the kinetic resolution of esters containing azaspirononanes has been achieved using lipases, indicating an interaction between the enzyme and the spirocyclic core. mdpi.com This suggests that with appropriate functionalization, azaspiro scaffolds could be developed into MAGL modulators.
Table 2: Spirocyclic Compounds as Enzyme/Receptor Modulators
| Compound Class | Scaffold | Target | Notable Findings |
|---|---|---|---|
| Aminopyridine derivatives | spiro[indoline-3,4′-piperidine] | EGFR (wild-type and mutants) | Stronger inhibitory effect on T790M and L858R mutants compared to existing inhibitors. nih.gov |
| Spiro-thiazolidinones | 1-thia-4-azaspiro[4.4/5]alkane | EGFR and BRAFV600E | Dual inhibitory properties with promising antiproliferative and apoptotic activity. nih.gov |
In Vitro and Cell-Based Assays for Studying Biological Target Interactions
A variety of in vitro and cell-based assays are employed to characterize the biological activity of azaspiro derivatives. For enzyme inhibitors, in vitro biochemical assays are crucial for determining inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). For instance, the inhibitory activities of novel spirooxindoles against EGFR and Cyclin-Dependent Kinase 2 (CDK2) were determined using enzymatic assays, revealing IC50 values in the nanomolar range. nih.gov Similarly, in vitro lipase inhibition assays, often using a chromogenic substrate like p-nitrophenyl palmitate, are standard methods for screening potential lipase inhibitors. huemed-univ.edu.vn
Cell-based assays are essential for evaluating the effects of these compounds in a more biologically relevant context. Antiproliferative assays using various cancer cell lines (e.g., K-562, HeLa, Jurkat, CT26) are commonly used to assess the cytotoxic or cytostatic effects of new chemical entities. mdpi.com For example, 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] were evaluated for their antiproliferative activity, with the most effective compounds showing IC50 values in the low micromolar range across multiple cell lines. mdpi.com
Further mechanistic insights can be gained from cell-based assays that probe specific cellular processes. These include cell cycle analysis by flow cytometry to determine if a compound induces arrest at a particular phase of the cell cycle, and apoptosis assays (e.g., Annexin V staining) to quantify the induction of programmed cell death. mdpi.com The study on 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] demonstrated that these compounds caused an accumulation of cells in the SubG1 phase, indicative of apoptosis. mdpi.com
Table 3: Common Assays for Evaluating Azaspiro Derivatives
| Assay Type | Purpose | Example Application |
|---|---|---|
| In Vitro | ||
| Enzyme Inhibition Assay | To determine the potency of enzyme inhibitors (IC50). | Evaluation of spirooxindoles against EGFR and CDK2. nih.gov |
| Lipase Activity Assay | To screen for inhibitors of lipases. | Use of p-nitrophenyl palmitate to measure pancreatic lipase inhibition. huemed-univ.edu.vn |
| Cell-Based | ||
| Antiproliferative Assay (e.g., MTT, Resazurin) | To measure the effect of a compound on cell viability and growth. | Testing of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] on various cancer cell lines. mdpi.com |
| Cell Cycle Analysis | To investigate the effect of a compound on cell cycle progression. | Analysis of HeLa and CT26 cells treated with azaspiro derivatives, showing SubG1 accumulation. mdpi.com |
Design and Synthesis of Chemical Probes for Biochemical Studies
While the synthesis of various azaspiro[3.4]octane and related spirocyclic scaffolds for drug discovery has been reported, the specific design and synthesis of these molecules as chemical probes is a less explored area in the available literature. researchgate.netnih.gov Chemical probes are essential tools for studying biological systems, allowing for the identification and validation of drug targets and the elucidation of biological pathways.
The general principles for designing chemical probes can be applied to the this compound scaffold. A chemical probe typically consists of three key components: a recognition element that binds to the target of interest, a reactive group for covalent labeling (in the case of photoaffinity probes), and a reporter tag (e.g., a fluorophore or an alkyne handle for click chemistry) for detection and visualization.
The development of chemical probes based on the 6-azaspiro[3.4]octane scaffold would be a valuable endeavor to further investigate the biological targets and mechanisms of action of this promising class of molecules.
Future Directions and Emerging Research Avenues
Development of Next-Generation Asymmetric Synthetic Methodologies for Azaspirocycles
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient, stereoselective methods for synthesizing enantiomerically pure azaspirocycles is a primary focus of ongoing research. While classical resolution techniques have been employed, next-generation methodologies are shifting towards catalytic asymmetric synthesis to improve efficiency and reduce waste.
A key challenge lies in controlling the stereocenter at the C-2 position of the cyclopentane (B165970) ring. Future strategies will likely focus on:
Phase-Transfer Catalysis (PTC): As demonstrated in the synthesis of the closely related (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component of the antiviral drug ledipasvir, chiral phase-transfer catalysts can enable the direct enantioselective alkylation of glycine-derived imines. mdpi.com This approach avoids the need for resolution of racemic mixtures and offers a more direct route to the desired enantiomer. mdpi.com
Transition Metal Catalysis: The use of chiral ligands in combination with transition metals like rhodium, palladium, or iridium is a powerful strategy for asymmetric C-H activation, cyclization, and hydrogenation reactions. Research into novel chiral spiro phosphine ligands, for instance, has shown promise in creating well-defined, deep chiral pockets essential for high asymmetric induction in other systems and could be adapted for azaspirocycle synthesis.
Organocatalysis: Chiral small molecules, such as proline derivatives or squaramides, can catalyze key bond-forming reactions enantioselectively. rsc.org These metal-free conditions are often milder and more tolerant of various functional groups, making them an attractive avenue for the synthesis of complex azaspiro[3.4]octane derivatives. rsc.orgresearchgate.net
A comparison of potential synthetic approaches highlights the advantages of modern catalytic methods over classical resolution.
| Methodology | Key Features | Advantages | Challenges |
| Classical Resolution | Separation of racemic mixtures using chiral resolving agents. | Straightforward concept. | 50% maximum theoretical yield; requires stoichiometric chiral agents. |
| Asymmetric PTC | Use of chiral catalysts (e.g., chinchonidine-derived) to guide stereoselective alkylation. mdpi.com | Catalytic; high enantioselectivity; direct access to one enantiomer. | Optimization of catalyst and reaction conditions can be intensive. |
| Chiral Ligand/Metal Catalysis | Employs transition metals with chiral ligands to control stereochemistry in cyclization or addition reactions. | High turnover numbers; broad substrate scope. | Metal contamination in final product; cost of precious metals and ligands. |
| Organocatalysis | Uses small chiral organic molecules as catalysts. rsc.org | Metal-free; mild reaction conditions; environmentally benign. | Catalyst loading can be higher than metal-based systems. |
Future efforts will aim to develop scalable, cost-effective, and environmentally benign catalytic systems that provide high yields and excellent enantiomeric purity for 6-azaspiro[3.4]octane-2-carboxylic acid and its analogs.
Advanced Scaffold Engineering for Optimized Molecular Interactions
The rigid azaspiro[3.4]octane core serves as an excellent scaffold for engineering molecules with optimized interactions with biological targets. The concept of "scaffold hopping," where a common core is replaced with a structurally novel one while retaining biological activity, has positioned spirocyclic systems as valuable motifs in drug discovery. mdpi.com The fully saturated, high-Fsp3 nature of the 2,6-diazaspiro[3.4]octane core, a close analog, has been identified as an emerging privileged structure in compounds targeting hepatitis B, cancer, and diabetes. mdpi.com
Future research in scaffold engineering will concentrate on:
Bioisosteric Replacement: The carboxylic acid moiety is a frequent site for modification to improve pharmacokinetic properties. It is often ionized at physiological pH, which can limit cell permeability and oral bioavailability. drughunter.com Replacing the carboxylic acid with known bioisosteres can mitigate these issues while preserving the key interactions required for biological activity. drughunter.comnih.gov
Conformational Constraint: The inherent rigidity of the spirocyclic system minimizes the entropic penalty upon binding to a target protein, which can lead to enhanced potency. baranlab.org Further engineering by introducing additional substituents or fusing other rings can fine-tune this conformational restriction to better match the geometry of a target's binding site.
Vectorial Modification: The scaffold provides distinct vectors for substitution on both the azetidine (B1206935) and cyclopentane rings. This allows for systematic exploration of the chemical space around the core to optimize interactions with different pockets of a binding site.
The following table details common bioisosteric replacements for the carboxylic acid group that could be applied to the this compound scaffold.
| Carboxylic Acid Bioisostere | Key Properties | Potential Advantages |
| Tetrazole | Acidic (pKa ~5), planar aromatic ring. drughunter.com | Increased metabolic stability, improved oral bioavailability, enhanced potency. drughunter.com |
| Hydroxamic Acid | Less acidic than carboxylic acid, potent metal chelator. | Can form different hydrogen bond networks; may alter selectivity. |
| Acylsulfonamide | Strongly acidic, non-planar. | Can improve cell permeability by reducing polarity. |
| 2,2,2-Trifluoroethan-1-ol | Weakly acidic (pKa ~12), lipophilic. nih.gov | Increased lipophilicity can enhance brain penetration for CNS targets. nih.gov |
Advanced scaffold engineering will enable the transformation of the this compound core from a simple building block into a highly adaptable platform for creating precisely tailored therapeutic agents.
Exploration of Underexplored Derivatization Pathways and Reactivity Profiles
To fully exploit the potential of the this compound scaffold, a comprehensive understanding of its reactivity and the development of diverse derivatization pathways are essential. Research in this area will move beyond simple modifications to explore novel chemical transformations that can generate unique and complex molecular architectures.
Key areas for exploration include:
Carboxylic Acid Derivatization: While standard amide bond formation is a common strategy, future work will explore the conversion of the carboxylic acid to other functional groups like ketones, fluorinated alcohols, or various heterocyles (e.g., oxadiazoles, triazoles) that can serve as bioisosteres and engage in different types of interactions with protein targets. nih.gov
Reactivity of the Azetidine Nitrogen: The secondary amine of the azetidine ring is a key handle for derivatization via N-alkylation, N-acylation, N-arylation, and reductive amination. Exploring these reactions with a broad range of substrates can rapidly generate large libraries of analogs for screening. Research on related diazaspiro[3.4]octane cores has demonstrated how diverse periphery groups can be introduced to modulate biological activity. mdpi.com
C-H Functionalization: Direct, selective functionalization of the C-H bonds on the cyclopentane or azetidine rings represents a cutting-edge approach to derivatization. This strategy allows for the installation of substituents at positions not accessible through traditional methods, opening up new avenues for scaffold modification and optimization.
| Functional Group | Derivatization Pathway | Resulting Moiety | Purpose |
| Carboxylic Acid | Amide Coupling | Amide | Standard library generation, mimic peptide bonds. |
| Carboxylic Acid | Bioisosteric Replacement | Tetrazole, Acylsulfonamide, etc. drughunter.com | Improve ADME properties, explore new binding interactions. |
| Secondary Amine | Reductive Amination | Tertiary Amine | Introduce basic groups, modulate solubility and pKa. |
| Secondary Amine | N-Arylation (e.g., Buchwald-Hartwig) | N-Aryl Amine | Introduce aromatic substituents for pi-stacking or other interactions. |
| Aliphatic C-H Bonds | Late-Stage Functionalization | C-Alkyl, C-Aryl, C-OH, etc. | Access novel chemical space, fine-tune lipophilicity and shape. |
By systematically exploring these pathways, researchers can create a rich portfolio of derivatives with diverse physicochemical properties and pharmacological profiles, maximizing the therapeutic potential of the core scaffold.
Integration with Advanced Computational Chemistry for Predictive Design and Optimization
The integration of in silico methods with synthetic chemistry is revolutionizing drug discovery by enabling the predictive design and optimization of new drug candidates. researchgate.net For the this compound scaffold, computational chemistry offers a powerful toolkit to guide research, reduce the number of compounds that need to be synthesized, and accelerate the development timeline. nih.gov
Future research will heavily leverage computational approaches for:
Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can model the low-energy conformations of the spirocyclic scaffold and its derivatives. researchgate.net This information is critical for understanding how the rigid framework pre-organizes substituents for optimal binding to a target.
Structure-Based Design: If the 3D structure of a biological target is known, molecular docking simulations can be used to predict the binding mode and affinity of virtual libraries of this compound derivatives. This allows chemists to prioritize the synthesis of compounds most likely to be active.
Predictive ADME Modeling: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Machine learning and Quantitative Structure-Activity Relationship (QSAR) models can predict key ADME parameters such as solubility, permeability, metabolic stability, and potential toxicity from chemical structure alone. nih.govoptibrium.comresearchgate.net This allows for the in silico filtering of designs to eliminate compounds with predicted liabilities before committing to synthesis. researchgate.net
The workflow for integrating computational chemistry would involve several key steps:
| Computational Step | Method | Objective |
| Scaffold Analysis | DFT, Molecular Dynamics | Determine stable conformers and geometric parameters. |
| Virtual Library Design | Combinatorial Enumeration | Generate a large, diverse set of virtual derivatives based on known reactions. |
| Virtual Screening | Molecular Docking, Pharmacophore Modeling | Predict binding affinity and identify potential hits for a specific biological target. |
| ADME/Tox Prediction | QSAR, Machine Learning Models | Estimate key pharmacokinetic and safety properties (e.g., solubility, permeability, hERG inhibition). nih.govoptibrium.com |
| Prioritization | Multi-Parameter Optimization | Select a small subset of the most promising candidates for chemical synthesis and biological testing. |
By embracing this design-synthesize-test-analyze cycle, where computational modeling plays a central role in the design phase, the exploration of the this compound scaffold can be conducted with greater efficiency and a higher probability of success.
Q & A
Q. What are the common synthetic routes for 6-Azaspiro[3.4]octane-2-carboxylic acid and its derivatives?
- Methodological Answer : Synthetic strategies for azaspiro compounds typically involve annulation reactions to construct the spirocyclic core. For example, cyclopentane or cyclobutane rings can be formed via intramolecular cyclization using α,ω-diamine or keto-ester precursors. Key steps include:
- Ring-closing metathesis or Mannich reactions to establish bicyclic frameworks.
- Protection/deprotection sequences (e.g., tert-butoxycarbonyl [Boc] groups) to stabilize reactive intermediates .
- Conventional chemical transformations (e.g., ester hydrolysis, amidation) to introduce carboxylate or amide functionalities .
Example reaction conditions:
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate | NaOH (aqueous), reflux | Carboxylic acid derivative | 75–85% |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR confirm spiro connectivity and substituent positions. Distinctive sp³ carbons in the bicyclic system appear at δ 30–50 ppm in ¹³C spectra . - X-ray Crystallography : Resolves stereochemistry and ring conformations, critical for structure-activity relationship (SAR) studies .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₃NO₂ for the parent compound) .
Q. How are initial biological screening assays designed for azaspiro compounds?
- Methodological Answer :
- Enzyme Inhibition Assays : Test modulation of targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCRs) quantify affinity (IC₅₀ values) .
- Cellular Models : Assess neuroactivity in SH-SY5Y neurons or cytotoxicity in cancer cell lines (IC₅₀ via MTT assay) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and stereochemical outcomes in spirocycle synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading) for annulation reactions. For example, Pd-catalyzed cross-couplings improve regioselectivity .
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., L-proline derivatives) to control spirocenter configuration .
- Computational Modeling : DFT calculations predict transition states to guide solvent/catalyst selection (e.g., polar aprotic solvents stabilize intermediates) .
Q. What strategies resolve contradictions in reported biological activities of azaspiro derivatives?
- Methodological Answer :
- Orthogonal Assays : Cross-validate enzyme inhibition data with cellular assays (e.g., compare recombinant kinase activity vs. cell viability) .
- Purity Analysis : Quantify impurities (HPLC-MS) that may artifactually enhance/inhibit activity. Hydrochloride salts (e.g., C₈H₁₄ClNO₂) require ion-pair chromatography for accurate quantification .
- Structural Analogues : Synthesize and test derivatives (e.g., tert-butyl esters, benzyl-substituted variants) to isolate pharmacophores .
Q. How to design interaction studies to elucidate the mechanism of action for this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (KD values for receptor-ligand pairs) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding modes .
- Mutagenesis Studies : Identify critical residues in enzyme active sites by alanine scanning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
